molecular formula C13H11BrO2 B8803597 2-Methoxy-4-phenoxybromobenzene

2-Methoxy-4-phenoxybromobenzene

Cat. No.: B8803597
M. Wt: 279.13 g/mol
InChI Key: ZCGCUTBUFVBZMO-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenoxybromobenzene (CAS: 194204-29-0) is a brominated aromatic ether with the molecular formula C₁₃H₁₁BrO₂ and a molar mass of 279.13 g/mol. It features a methoxy group (-OCH₃) at the 2-position, a phenoxy group (-OPh) at the 4-position, and a bromine atom at the 1-position on the benzene ring. Key physicochemical properties include a predicted density of 1.394 g/cm³ and a boiling point of 334.5°C .

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

1-bromo-2-methoxy-4-phenoxybenzene

InChI

InChI=1S/C13H11BrO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

ZCGCUTBUFVBZMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxy-4-phenoxybromobenzene with structurally related brominated aromatic compounds, focusing on functional groups, physicochemical properties, and applications.

Functional Group and Structural Analogues

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Notes
This compound 194204-29-0 C₁₃H₁₁BrO₂ 279.13 Methoxy, phenoxy, bromine Discontinued intermediate
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 229.07 Methoxy, acetophenone, bromine Intermediate in manufacturing
4-Benzyloxy-2-bromo-1-methoxybenzene 150356-67-5 C₁₄H₁₃BrO₂ 293.16 Methoxy, benzyloxy, bromine Synthesized via acetyl protection/deprotection
2-Methoxy-4-[(E)-hydrazono]phenyl 3-bromobenzoate 339577-80-9 C₂₄H₂₀BrN₂O₅ 505.34 Methoxy, ester, hydrazone, bromine Potential pharmaceutical/agrochemical use

Key Differences and Implications

Functional Groups and Reactivity: The acetophenone group in 2-bromo-4'-methoxyacetophenone introduces electrophilic character, enhancing reactivity in nucleophilic substitutions (e.g., Grignard reactions) compared to the ether-linked this compound . Hydrazone and ester groups in 339577-80-9 enable chelation and hydrogen bonding, making it suitable for metal coordination or enzyme-targeted applications, unlike the simpler ether structure of the target compound .

Physicochemical Properties: Lipophilicity: The benzyloxy derivative (C₁₄H₁₃BrO₂) is more lipophilic (logP ~3.2 estimated) than this compound (logP ~2.8), impacting solubility in organic solvents . Thermal Stability: The higher boiling point of this compound (334.5°C) compared to 2-bromo-4'-methoxyacetophenone (~250°C) suggests stronger intermolecular forces due to aromatic stacking .

Synthesis Complexity: 4-Benzyloxy-2-bromo-1-methoxybenzene requires multi-step synthesis (acetyl protection, bromination, benzylation), whereas this compound may be synthesized via direct Ullmann coupling or nucleophilic aromatic substitution .

Applications: 2-Bromo-4'-methoxyacetophenone is actively used as a building block in pharmaceuticals and agrochemicals due to its reactive ketone group . Hydrazone-containing derivatives (e.g., 339577-80-9) are explored for antimicrobial or anticancer activity, leveraging their ability to form stable complexes . The discontinuation of this compound may relate to challenges in scalability, regulatory constraints, or inferior performance compared to analogs .

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